
Methyl 5-iodo-2-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-iodo-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5F3INO2 It is a derivative of nicotinic acid, featuring an iodine atom and a trifluoromethyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-2-(trifluoromethyl)nicotinate typically involves the iodination of a precursor compound, such as methyl 2-(trifluoromethyl)nicotinate. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-iodo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or nickel are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 5-iodo-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-iodo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-iodo-2-(trifluoromethyl)nicotinate is unique due to the presence of both an iodine atom and a trifluoromethyl group on the nicotinate structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H5F3INO2 |
|---|---|
Molekulargewicht |
331.03 g/mol |
IUPAC-Name |
methyl 5-iodo-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H5F3INO2/c1-15-7(14)5-2-4(12)3-13-6(5)8(9,10)11/h2-3H,1H3 |
InChI-Schlüssel |
SEVGDZAZQJGXFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=CC(=C1)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B13003984.png)
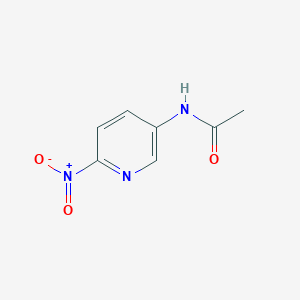
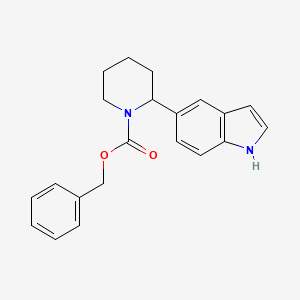
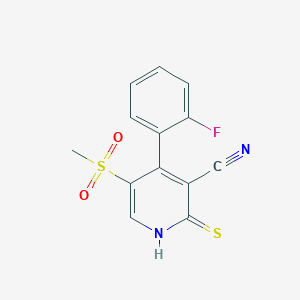

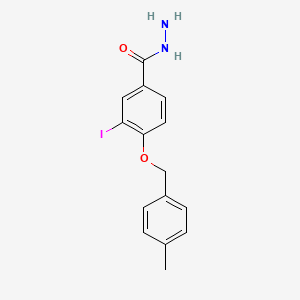
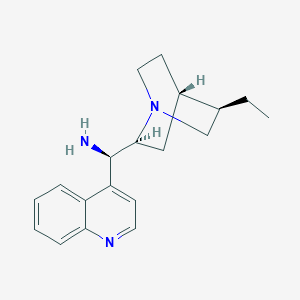

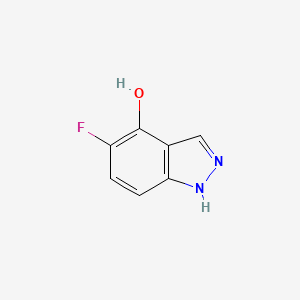


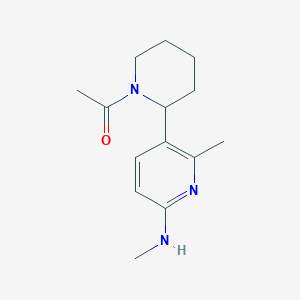
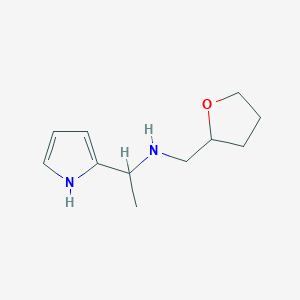
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
